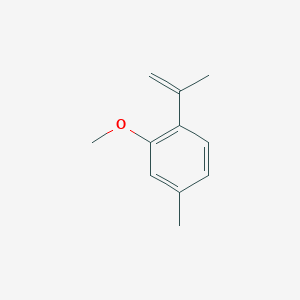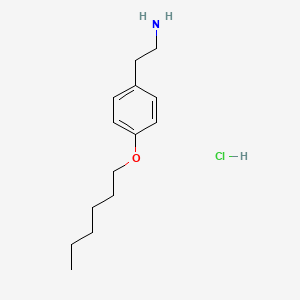
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H23NO.HCl . It is a derivative of benzeneethanamine, where the benzene ring is substituted with a hexyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride typically involves the alkylation of benzeneethanamine with a hexyloxy group. This can be achieved through a nucleophilic substitution reaction where benzeneethanamine reacts with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the hexyloxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interaction between ligands and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- Benzeneethanamine, 4-methoxy-
- Benzeneethanamine, 4-ethoxy-
- Benzeneethanamine, 4-butoxy-
Comparison: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter alkoxy chains, it has higher lipophilicity and potentially different biological activity. This makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
37563-56-7 |
|---|---|
Formule moléculaire |
C14H24ClNO |
Poids moléculaire |
257.80 g/mol |
Nom IUPAC |
2-(4-hexoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-2-3-4-5-12-16-14-8-6-13(7-9-14)10-11-15;/h6-9H,2-5,10-12,15H2,1H3;1H |
Clé InChI |
FQAICTCVEHANRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



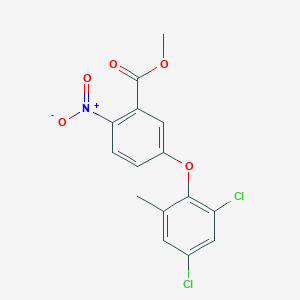
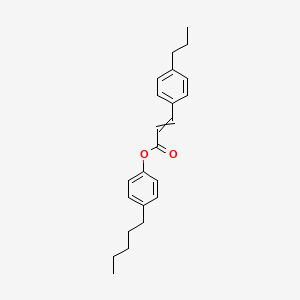
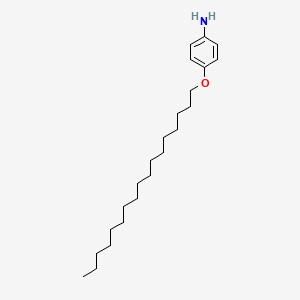
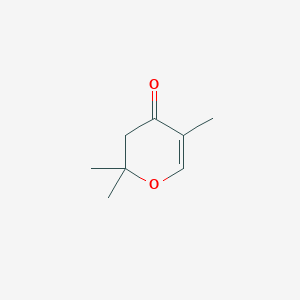
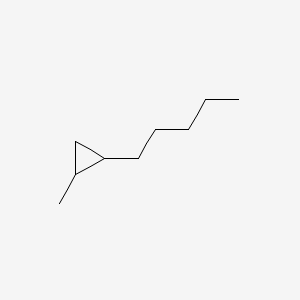
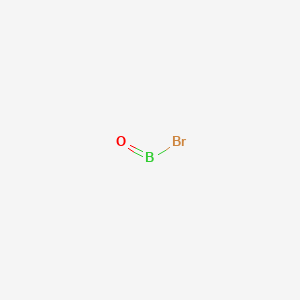
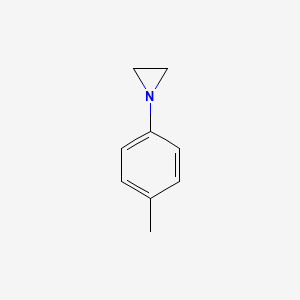
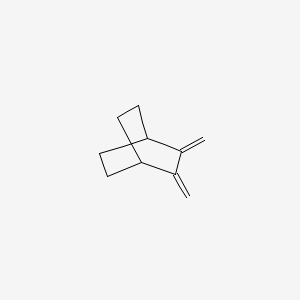


![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
